N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide
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Overview
Description
Starting Materials: The pyrazolo[3,4-d]pyrimidine intermediate and morpholine.
Reaction: The intermediate is reacted with morpholine in the presence of a base such as potassium carbonate.
Conditions: The reaction is typically performed in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Attachment of the Phenylpropanamide Moiety
Starting Materials: The morpholino-substituted pyrazolo[3,4-d]pyrimidine and 3-phenylpropanoic acid.
Reaction: The final step involves the coupling of the morpholino-substituted intermediate with 3-phenylpropanoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Conditions: This reaction is conducted in dichloromethane (DCM) at room temperature.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of automated purification systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide typically involves multiple steps:
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Formation of the Pyrazolo[3,4-d]pyrimidine Core
Starting Materials: 4-chloro-6-methylthio-pyrimidine and hydrazine hydrate.
Reaction: The initial step involves the cyclization of 4-chloro-6-methylthio-pyrimidine with hydrazine hydrate to form the pyrazolo[3,4-d]pyrimidine core.
Conditions: This reaction is usually carried out in ethanol under reflux conditions.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Products: Oxidation of the methylthio group can yield sulfoxides or sulfones.
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Reduction
Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Products: Reduction of the amide group can produce corresponding amines.
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Substitution
Reagents: Nucleophiles such as amines or thiols.
Products: Substitution reactions can occur at the chloro or morpholino positions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Ammonia in ethanol under reflux conditions.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide has shown potential as an inhibitor of various enzymes, including kinases involved in cell signaling pathways. This makes it a candidate for studying cellular processes and developing new therapeutic agents.
Medicine
In medicine, this compound is being investigated for its anticancer properties. Its ability to inhibit specific kinases can lead to the development of targeted cancer therapies. Additionally, its neuroprotective effects are being explored for the treatment of neurodegenerative diseases.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its derivatives may also find applications in the agrochemical industry as pesticides or herbicides.
Mechanism of Action
The mechanism of action of N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide involves the inhibition of specific kinases. These kinases are crucial for the regulation of cell growth and survival. By inhibiting these enzymes, the compound can induce apoptosis in cancer cells or protect neurons from degeneration.
Molecular Targets and Pathways
Kinases: The compound targets kinases such as c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK).
Pathways: It affects pathways involved in cell proliferation, apoptosis, and stress responses.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(6-(methylthio)-4-piperidinyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide
- N-(2-(6-(methylthio)-4-pyrrolidinyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide
Uniqueness
Compared to similar compounds, N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide exhibits unique properties due to the presence of the morpholino group. This group enhances its solubility and bioavailability, making it more effective in biological systems. Additionally, the methylthio group provides specific reactivity that can be exploited in various chemical reactions.
Properties
IUPAC Name |
N-[2-(6-methylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O2S/c1-30-21-24-19(26-11-13-29-14-12-26)17-15-23-27(20(17)25-21)10-9-22-18(28)8-7-16-5-3-2-4-6-16/h2-6,15H,7-14H2,1H3,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTUXZXDCXBZJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2CCNC(=O)CCC3=CC=CC=C3)C(=N1)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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